

Spectroscopic Data for 3-Nitrobenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Nitrobenzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitrobenzamide**, a compound of interest in various research and development sectors. The following sections present detailed Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) data, complete with experimental protocols and data interpretation, to support researchers in their analytical and developmental workflows.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical analytical technique for identifying functional groups within a molecule. The infrared spectrum of **3-Nitrobenzamide** reveals characteristic absorption bands corresponding to its amide and nitro functional groups, as well as the aromatic ring structure.

FTIR Data Summary

The prominent peaks observed in the FTIR spectrum of **3-Nitrobenzamide** are summarized in the table below. These assignments are based on established vibrational frequencies for similar organic compounds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3551, 3435	N-H Asymmetric & Symmetric Stretching	Primary Amide (-CONH ₂)
3082	C-H Stretching	Aromatic Ring
1720	C=O Stretching (Amide I)	Amide (-CONH ₂)
1589	N-H Bending (Amide II)	Amide (-CONH ₂)
1548	N=O Asymmetric Stretching	Nitro (-NO ₂)

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like **3-Nitrobenzamide** using the Attenuated Total Reflectance (ATR) technique.

- **Instrument Preparation:** Ensure the FTIR spectrometer and the ATR accessory are properly calibrated and the crystal surface is clean. A background spectrum of the empty ATR crystal should be collected.
- **Sample Preparation:** Place a small amount of finely powdered **3-Nitrobenzamide** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan to collect the infrared spectrum.
- **Data Processing:** The obtained spectrum should be baseline corrected and the peaks of interest should be identified and their wavenumbers recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for the structural elucidation of organic compounds.

¹H NMR Data Summary

The ^1H NMR spectrum of **3-Nitrobenzamide**, typically recorded in a deuterated solvent such as DMSO- d_6 , shows distinct signals for the aromatic protons and the amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.70	s	-	H-2
~8.50	d	8.4	H-6
~8.27	d	7.8	H-4
~7.78	t	7.8	H-5
~7.60, ~8.10	br s	-	-NH ₂

Note: The chemical shifts for the amide protons (-NH₂) can be broad (br s) and their positions can vary depending on the solvent and concentration.

^{13}C NMR Data Summary

The ^{13}C NMR spectrum of **3-Nitrobenzamide** provides insights into the carbon skeleton of the molecule. The chemical shifts are reported in ppm. While specific, fully assigned data for **3-Nitrobenzamide** is not readily available in all databases, data for the closely related 4-Nitrobenzamide can be used for comparative purposes, suggesting the following approximate chemical shifts.^[1]

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Amide)
~150	C-NO ₂
~141	C-1
~130	Aromatic CH
~124	Aromatic CH

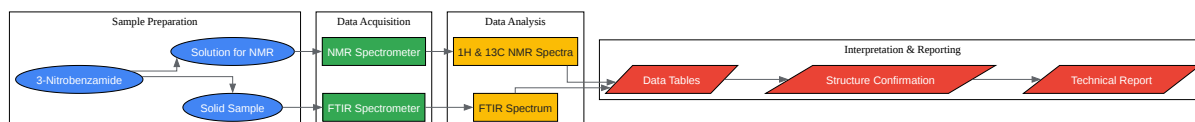
Experimental Protocol for NMR Analysis

The following is a general procedure for acquiring ^1H and ^{13}C NMR spectra of **3-Nitrobenzamide**.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Nitrobenzamide** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and the chemical shifts referenced to TMS.

Spectroscopic Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **3-Nitrobenzamide**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and methodologies for the analysis of **3-Nitrobenzamide**. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental requirements.

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References

- 1. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
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